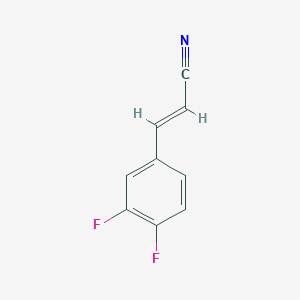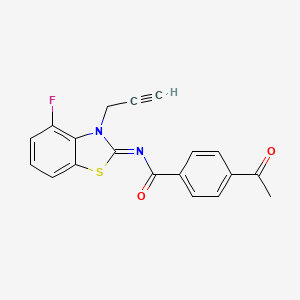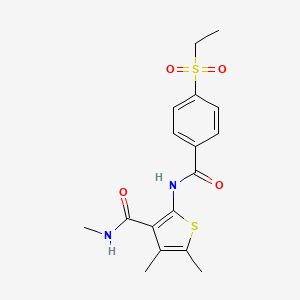
4-(2,5-dimethoxyphenyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest due to their pharmacological properties. In the context of the compound "4-(2,5-dimethoxyphenyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole", similar compounds have been synthesized through various methods. For instance, a potent serotonin-3 receptor antagonist with a thiazole core was synthesized and tritiated for neuropharmacological studies, indicating the versatility of thiazole compounds in medicinal chemistry . Another study reported the synthesis of (methoxyalkyl)thiazoles, which are potent and selective 5-lipoxygenase inhibitors, highlighting the critical role of methoxy, thiazolyl, and naphthyl groups for high in vitro potency . These examples demonstrate the synthetic strategies and functional group importance in thiazole chemistry, which are likely relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their biological activity. For example, the crystal structure of a pyrazole-thiazole derivative was determined, revealing hydrogen bond interactions that stabilize the molecule . Similarly, a 1,2,3-thiadiazol derivative exhibited a molecular structure where the thiadiazol ring is nearly vertical to the phenyl rings, with weak hydrogen bonds and π-π stacking interactions contributing to a two-dimensional layer framework . These structural insights are pertinent to understanding the molecular conformation and intermolecular interactions of "4-(2,5-dimethoxyphenyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole".
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions that enhance their biological activity. For instance, the Mannich base of a thiadiazole was used to synthesize formazans with antimicrobial properties, showcasing the reactivity of the thiadiazole moiety . The reactivity of thiazole and thiadiazole rings in these compounds suggests that "4-(2,5-dimethoxyphenyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole" may also undergo chemical transformations that could be exploited for developing new pharmacologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the presence of methoxy groups and the thiazole ring in a compound contributed to its high sensitivity to pH and selectivity in metal cation sensing . The physical properties such as solubility, melting point, and stability of thiazole derivatives are also critical for their application as pharmaceutical agents. The compound "1,5-Bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione" showed fungicidal activity, which may be attributed to its specific physical and chemical properties . These properties are essential for the practical application of "4-(2,5-dimethoxyphenyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole" in a biological context.
Scientific Research Applications
Structural Characterization and Synthesis
Research has focused on the synthesis and structural characterization of compounds similar to 4-(2,5-dimethoxyphenyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole. For instance, compounds with isostructural properties have been synthesized, and their structure determined using single crystal diffraction, highlighting the molecule's planarity and the orientation of phenyl groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Similarly, the synthesis and crystal structure of related triazole-thiadiazole compounds have been explored, with X-ray crystallographic and other spectroscopic techniques utilized to investigate their structure (Dong & Wang, 2005).
Antifungal and Antimicrobial Activities
Several studies have demonstrated the antimicrobial and antifungal potential of compounds structurally similar to the subject compound. For instance, research has been conducted on the synthesis and antimicrobial activities of certain triazole derivatives, showing that the synthesized compounds have good or moderate activities against tested microorganisms (Bektaş et al., 2007). Furthermore, the synthesis and antimicrobial activities of various triazole-thiazole derivatives have been investigated, confirming their potential against a range of bacterial strains (Zhang et al., 2010).
Molecular Docking and Biological Potential
The biological potential and molecular docking of compounds related to 4-(2,5-dimethoxyphenyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole have been a subject of research. Studies have involved docking analyses to predict the interaction of these compounds with biological targets, such as 14-α-demethylase lanosterol, indicating their potential for further exploration in antifungal activity (Fedotov et al., 2022). Additionally, the synthesis and biological evaluation of pyrazole analogues linked with triazole and thiazolidinone as antimicrobial agents have been studied, showing significant activity against various bacterial and fungal strains (Adki et al., 2022).
properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-13-20(23-24-25(13)14-5-7-15(26-2)8-6-14)21-22-18(12-29-21)17-11-16(27-3)9-10-19(17)28-4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQCZMOPBHOLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C3=NC(=CS3)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethoxyphenyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2519095.png)


![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide](/img/structure/B2519099.png)
![3-((4-isopropylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2519101.png)
![N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2519102.png)
![N-(4-chlorophenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide](/img/structure/B2519104.png)
![N-(2,4-dimethylphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2519106.png)
![N-(pyridin-3-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2519107.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2519109.png)
![2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile](/img/structure/B2519112.png)

